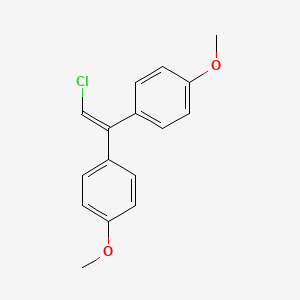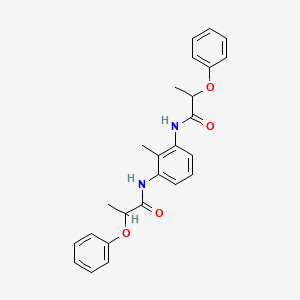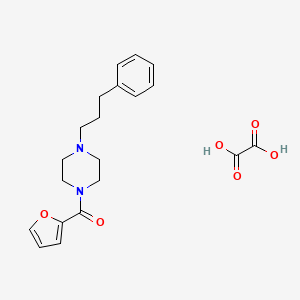
1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene)
Übersicht
Beschreibung
1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene), also known as CEEB, is an organic compound that is commonly used in scientific research. CEEB is a member of the stilbene family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) is not fully understood, but it is thought to involve the modulation of ion channels and the inhibition of enzymes involved in the inflammatory response. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has also been shown to modulate the activity of potassium channels, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects
1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has also been shown to reduce inflammation and oxidative stress in animal models of disease. In addition, 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been shown to modulate the activity of ion channels, which can have a variety of physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) in lab experiments is its diverse biological activities. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects, making it a useful tool for studying a variety of diseases. Another advantage of using 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) is its relative ease of synthesis. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) can be synthesized using simple and efficient methods, making it a cost-effective tool for scientific research.
One limitation of using 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) in lab experiments is its potential toxicity. While 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been shown to exhibit a variety of beneficial effects, it can also have negative effects on cellular function at high concentrations. Another limitation of using 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) is its limited solubility in aqueous solutions. This can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are many potential future directions for the study of 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene). One direction is the development of 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene)-based fluorescent probes for imaging applications. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been shown to exhibit fluorescent properties, making it a potential tool for imaging biological processes. Another direction is the study of 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) as a potential therapeutic target for a variety of diseases. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been shown to modulate the activity of ion channels and inhibit enzymes involved in the inflammatory response, making it a potential target for a variety of diseases.
Conclusion
In conclusion, 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) is a useful tool for scientific research due to its diverse biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects, making it a potential therapeutic target for a variety of diseases. While there are limitations to using 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) in lab experiments, its relative ease of synthesis and diverse biological activities make it a valuable tool for scientific research.
Synthesemethoden
The synthesis of 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) involves the reaction of 2-chloroacetyl chloride with 4-methoxybenzene in the presence of a base catalyst such as pyridine. The resulting intermediate is then treated with sodium hydroxide to form 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene). The synthesis of 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) is a simple and efficient process that can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been widely used in scientific research due to its diverse biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects. 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has also been studied for its potential use as a fluorescent probe for imaging applications. In addition, 1,1'-(2-chloro-1,1-ethenediyl)bis(4-methoxybenzene) has been investigated for its ability to modulate the activity of ion channels, making it a potential therapeutic target for a variety of diseases.
Eigenschaften
IUPAC Name |
1-[2-chloro-1-(4-methoxyphenyl)ethenyl]-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-18-14-7-3-12(4-8-14)16(11-17)13-5-9-15(19-2)10-6-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHSALYPNGPXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CCl)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943836 | |
| Record name | 1,1'-(2-Chloroethene-1,1-diyl)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2132-66-3 | |
| Record name | NSC122968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(2-Chloroethene-1,1-diyl)bis(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(2-hydroxyphenyl)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]-3,3-dimethyl-2-butanone](/img/structure/B5195124.png)
![N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine](/img/structure/B5195134.png)
![methyl 4-({4-(dimethylamino)-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}oxy)benzoate](/img/structure/B5195141.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195150.png)
![3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5195152.png)
![4-[4-[4-(allyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5195166.png)

![5-(2,4-dichlorophenyl)-N-[3-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5195184.png)

![sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate](/img/structure/B5195194.png)
![2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B5195204.png)

